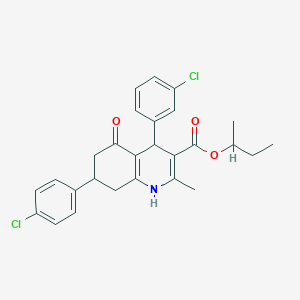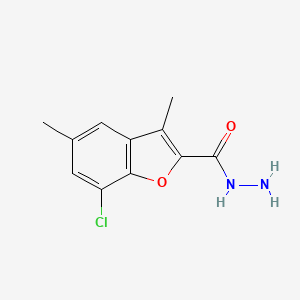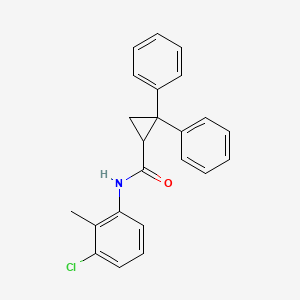![molecular formula C15H12BrClN2OS B5116108 3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5116108.png)
3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CPTH2 and has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. In
作用机制
The mechanism of action for 3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide involves the inhibition of HDAC8. HDAC8 is an enzyme that plays a critical role in the regulation of gene expression and is overexpressed in various cancer types. Inhibition of HDAC8 by CPTH2 results in the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the inhibition of oncogenic pathways. This mechanism of action has been shown to be effective in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to exhibit anti-cancer effects by inhibiting the activity of HDAC8, resulting in the activation of tumor suppressor genes and the inhibition of oncogenic pathways. In addition to its anti-cancer effects, CPTH2 has also been shown to exhibit anti-inflammatory and neuroprotective effects. These effects are thought to be mediated by the inhibition of HDAC8 and the resulting changes in gene expression.
实验室实验的优点和局限性
3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has several advantages for lab experiments. This compound is relatively easy to synthesize and has been optimized to yield high purity and yield. In addition, CPTH2 has been extensively studied and has been shown to exhibit potent anti-cancer, anti-inflammatory, and neuroprotective effects. However, there are also limitations to the use of this compound in lab experiments. CPTH2 has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action for this compound is complex and may require further investigation.
未来方向
There are several future directions for the study of 3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide. One potential direction is the investigation of the use of this compound in combination with other anti-cancer agents. CPTH2 has been shown to exhibit potent anti-cancer effects, and the combination with other agents may result in synergistic effects. Another potential direction is the investigation of the use of CPTH2 in the treatment of neurodegenerative diseases. This compound has been shown to exhibit neuroprotective effects, and further investigation may lead to the development of new therapies for these diseases. Finally, the mechanism of action for this compound is complex and may require further investigation to fully understand its potential therapeutic properties.
合成方法
The synthesis method for 3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide involves the reaction between 4-chlorophenyl isothiocyanate and 2-aminophenol in the presence of a base. This reaction results in the formation of the intermediate 4-(4-chlorophenyl)-1,3-thiazol-2-amine, which is then reacted with hydrobromic acid to yield the final product. The synthesis method for this compound has been optimized to yield high purity and yield.
科学研究应用
3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been extensively studied for its potential therapeutic properties. This compound has been shown to exhibit anti-cancer effects in various cancer cell lines, including breast, lung, and colon cancer cells. CPTH2 has been found to inhibit the activity of the enzyme histone deacetylase 8 (HDAC8), which plays a critical role in cancer cell growth and survival. In addition to its anti-cancer effects, CPTH2 has also been shown to exhibit anti-inflammatory and neuroprotective effects.
属性
IUPAC Name |
3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS.BrH/c16-11-6-4-10(5-7-11)14-9-20-15(18-14)17-12-2-1-3-13(19)8-12;/h1-9,19H,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLMHDJCBNVUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate](/img/structure/B5116036.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)




![N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5116075.png)
![4-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5116082.png)
![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5116083.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5116104.png)
![3-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5116123.png)
